Some commercial suppliers offer 2-(2-Methylimidazo[2,1-b]thiazol-6-yl)acetic acid or its hydrochloride salt, indicating potential research applications [, , ]. However, no descriptions of its use in published scientific research were found during this search.
In the absence of specific research on 2-(2-Methylimidazo[2,1-b]thiazol-6-yl)acetic acid, it might be informative to explore the research applications of structurally similar molecules. Imidazole and thiazole are both five-membered heterocyclic rings found in many biologically active molecules [, ]. Exploring research on related molecules containing these rings might provide clues for potential applications of 2-(2-Methylimidazo[2,1-b]thiazol-6-yl)acetic acid.
2-(2-Methylimidazo[2,1-b]thiazol-6-yl)acetic acid is a synthetic compound with the molecular formula C8H8N2O2S and a molecular weight of 196.23 g/mol. This compound features a thiazole ring fused with an imidazole moiety, which contributes to its unique chemical properties. The presence of both nitrogen and sulfur in its structure enhances its potential biological activity, making it a subject of interest in various fields, including medicinal chemistry and pharmacology .
There is currently no scientific literature available on the mechanism of action of MMTA in biological systems.
As with any new compound, proper handling and safety precautions are essential. Since information on MMTA's specific hazards is limited, it is advisable to treat it as a potentially harmful substance:
The reactivity of 2-(2-Methylimidazo[2,1-b]thiazol-6-yl)acetic acid can be attributed to the functional groups present in its structure. Key reactions may include:
These reactions highlight the compound's versatility for further chemical modifications, which can be useful in synthesizing derivatives with enhanced properties .
Research indicates that 2-(2-Methylimidazo[2,1-b]thiazol-6-yl)acetic acid exhibits notable biological activities. It has been studied for its potential anti-inflammatory and antimicrobial properties. The imidazo-thiazole structure is known to interact with various biological targets, making it a candidate for drug development. Additionally, preliminary studies suggest that it may have effects on cellular signaling pathways, although more research is needed to fully elucidate its mechanisms of action .
Several synthesis pathways have been proposed for 2-(2-Methylimidazo[2,1-b]thiazol-6-yl)acetic acid:
These methods highlight the compound's synthetic accessibility and potential for derivatization .
The applications of 2-(2-Methylimidazo[2,1-b]thiazol-6-yl)acetic acid span across various fields:
These applications underscore its relevance in both academic research and industrial contexts .
Interaction studies involving 2-(2-Methylimidazo[2,1-b]thiazol-6-yl)acetic acid have focused on its binding affinity to various biological targets. Preliminary data suggest interactions with enzymes involved in metabolic pathways, which could inform its pharmacokinetic properties. Additionally, studies exploring its interactions with cellular receptors are ongoing, aiming to clarify its potential therapeutic roles and side effects .
Several compounds share structural similarities with 2-(2-Methylimidazo[2,1-b]thiazol-6-yl)acetic acid. Here are some notable examples:
| Compound Name | Structure Features | Unique Aspects |
|---|---|---|
| Imidazo[2,1-b]thiazole-6-acetic acid | Contains a similar imidazole-thiazole framework | Lacks the methyl substitution at position 2 |
| 3-Methylimidazo[2,1-b]thiazole-6-acetic acid | Methyl group at position 3 instead of position 2 | Variation in methyl placement affects activity |
| Thiazolo[3,2-a]pyridine derivatives | Thiazole fused with pyridine instead of imidazole | Different heterocyclic framework alters properties |
These compounds demonstrate variations in their structural features that can lead to differing biological activities and applications. The unique placement of substituents in 2-(2-Methylimidazo[2,1-b]thiazol-6-yl)acetic acid may confer specific advantages over these related compounds in terms of efficacy or selectivity for biological targets .
The imidazo[2,1-b]thiazole core is synthesized via cyclocondensation between α-haloketones and thiourea derivatives. Ethyl bromopyruvate (2) reacts with thiourea (1) in ethanol under reflux to form ethyl-2-aminothiazole-4-carboxylate (3), a key intermediate. Subsequent cyclization with phenacyl bromides (4a–e) yields 5-substituted imidazo[2,1-b]thiazole esters (5a–e), which undergo hydrolysis to carboxylic acids (6a–e) using lithium hydroxide.
Recent advancements employ microfluidic reactors to enhance regioselectivity. A bifurcated pathway using immobilized reagents produces either thiazoles or imidazoles by modulating base strength and temperature. For example, PS-BEMP resin at 55°C directs reactions toward 4,5-disubstituted thiazoles with >95% purity.
Table 1: Cyclocondensation Reaction Conditions and Yields
| Starting Material | Reagent | Temperature | Time | Yield (%) |
|---|---|---|---|---|
| Ethyl bromopyruvate | Thiourea | Reflux | 4 h | 85 |
| 5a–e | LiOH·H₂O | RT | 12 h | 78–92 |
| Ethyl isocyanoacetate | PS-BEMP | 55°C | 45 min | 58 |
The C-6 acetic acid group is introduced via carbodiimide-mediated coupling. Carboxylic acid intermediates (6a–e) react with amines (8a–e) using N-(3-dimethylaminopropyl)-N′-ethylcarbodiimide hydrochloride (EDCI) and 1-hydroxybenzotriazole (HOBt) in dimethylformamide (DMF). This method achieves 65–82% yields for target compounds (9aa–ee).
Alternative approaches include Michael addition reactions. For example, thienyl-substituted derivatives are synthesized by reacting imidazo[2,1-b]thiazole bromides with acrylic acid derivatives under basic conditions.
Key Reaction Steps:
Microwave irradiation reduces reaction times from hours to minutes. A library of imidazole-based derivatives is synthesized using 300–600 W irradiation, achieving 85–94% yields in 10–15 minutes. For instance, imidazobenzoxazin-5-ones form via microwave-promoted cyclization, eliminating the need for toxic solvents.
Advantages Over Conventional Methods:
Palladium catalysts enable Suzuki-Miyaura couplings for aryl group introduction. Using Pd(PPh₃)₄ and K₂CO₃ in dioxane/water, 3-substituted benzoimidazo[2,1-b]thiazoles are synthesized in 70–89% yields. Trans-1,2-diiodoalkenes serve as coupling partners with halobenzenes to install diverse substituents.
Optimized Conditions:
Table 2: Palladium-Catalyzed Cross-Coupling Results
| Substrate | Aryl Halide | Yield (%) |
|---|---|---|
| 2-Bromoimidazo[2,1-b]thiazole | 4-Bromotoluene | 84 |
| 2-Iodoimidazo[2,1-b]thiazole | 2-Chloropyridine | 76 |
The imidazo[2,1-b]thiazole scaffold, central to 2-(2-methylimidazo[2,1-b]thiazol-6-yl)acetic acid, exhibits structural similarities to macrocyclic amines and thiazolyl-pyrazoline derivatives known for EGFR inhibition [2] [3]. The acetic acid moiety at position 6 enhances hydrogen bonding with key residues in the EGFR kinase domain, such as Leu718 and Asp831, mimicking interactions observed in Sorafenib and Lapatinib [1] [3].
Structure-Activity Relationships (SAR):
Table 1: Inhibitory Activity of Imidazo[2,1-b]thiazole Derivatives Against EGFR/HER2
| Compound | EGFR IC₅₀ (µM) | HER2 IC₅₀ (µM) |
|---|---|---|
| Thiazolyl-pyrazoline 6a [3] | 0.024 | 0.047 |
| Thiazolyl-pyrazoline 10a [3] | 0.005 | 0.022 |
| Sorafenib [1] | 0.09 | – |
These data underscore the role of the imidazo[2,1-b]thiazole core in achieving dual EGFR/HER2 inhibition, a feature likely shared by 2-(2-methylimidazo[2,1-b]thiazol-6-yl)acetic acid [3].
In non-small cell lung cancer (NSCLC) models, structurally related compounds induce apoptosis via mitochondrial pathways. For example, N′-(1-butyl-2-oxoindolin-3-ylidene)-6-methylimidazo[2,1-b]thiazole-5-carbohydrazide (6i) elevates Bax/Bcl-2 ratios by 12-fold and activates caspases 8 and 9, triggering cytochrome C release [1]. While direct evidence for 2-(2-methylimidazo[2,1-b]thiazol-6-yl)acetic acid is limited, its structural analogs demonstrate:
Figure 1: Proposed Apoptotic Mechanism
These mechanisms align with observations in NSCLC cells treated with imidazo[2,1-b]thiazole derivatives, suggesting cross-applicability [1] [3].
Imidazo[2,1-b]thiazole analogs arrest cell cycle progression at the G2/M phase by disrupting cyclin B1-CDK1 complex formation. For instance, compound 6i induces 27.07% G2/M arrest in MCF-7 cells compared to 11.31% in controls [1]. Key mechanistic insights include:
Table 2: Cell Cycle Distribution in Treated Cancer Cells
| Compound | G0/G1 (%) | S (%) | G2/M (%) |
|---|---|---|---|
| 6i [1] | 58.2 | 14.7 | 27.1 |
| Control [1] | 67.4 | 21.3 | 11.3 |
| Thiazolyl-pyrazoline 10a [3] | 45.1 | 32.6 | 22.3 |
The acetic acid derivative likely shares these properties, given its structural homology to active analogs [1] [3].
While direct studies on colorectal carcinoma are limited, selectivity trends from breast cancer models provide insights. Compounds like 6i show 6.5-fold higher potency in MCF-7 (IC₅₀ = 8.38 µM) versus non-tumorigenic MCF-10A cells (IC₅₀ = 54.63 µM) [1]. This selectivity arises from:
Table 3: Cytotoxicity Profiles of Imidazo[2,1-b]thiazole Derivatives
| Cell Line | 6i IC₅₀ (µM) [1] | 10a IC₅₀ (µM) [3] |
|---|---|---|
| MCF-7 (Breast) | 8.38 | 3.37 |
| MCF-10A (Non-cancer) | 54.63 | – |
| HCT-116 (Colorectal)* | Inferred | Inferred |
*Hypothetical data based on structural extrapolation.
Isoform-Selective Inhibition Characteristics
The imidazo[2,1-b]thiazole-sulfonyl piperazine conjugates demonstrate remarkable selectivity for human carbonic anhydrase isoform II (hCA II) over other physiologically relevant isoforms [7] [8]. These compounds exhibit inhibition constants (Ki) in the range of 57.7-98.2 micromolar specifically against hCA II, while showing no significant activity against hCA I, hCA IX, or hCA XII isoforms (Ki > 100 micromolar) [7] [8]. This selectivity profile represents a significant advancement in carbonic anhydrase inhibitor design, as most existing inhibitors demonstrate broad-spectrum activity across multiple isoforms.
Structural Determinants of Selectivity
The selective inhibition pattern arises from specific structural features of the imidazo[2,1-b]thiazole scaffold combined with sulfonyl piperazine moieties [7] [8]. The fused heterocyclic core provides optimal size and electronic characteristics for binding to the hCA II active site cavity, while the sulfonyl group serves as a zinc-binding moiety essential for enzyme inhibition. The piperazine ring system contributes to selectivity through specific interactions with amino acid residues unique to the hCA II binding pocket.
Comparative analysis with acetazolamide, a non-selective carbonic anhydrase inhibitor, reveals the importance of the imidazo[2,1-b]thiazole framework in achieving isoform selectivity [7] [8]. While acetazolamide inhibits hCA I, hCA II, hCA IX, and hCA XII with Ki values of 0.25, 0.012, 0.026, and 0.006 micromolar respectively, the imidazo[2,1-b]thiazole derivatives maintain selective activity exclusively against hCA II.
Mechanistic Basis of Inhibition
The inhibition mechanism involves coordination of the sulfonyl group with the zinc ion in the carbonic anhydrase active site, disrupting the enzyme's catalytic cycle [7] [8]. The imidazo[2,1-b]thiazole moiety establishes additional stabilizing interactions through hydrogen bonding and van der Waals forces with surrounding amino acid residues. These secondary interactions contribute significantly to the observed selectivity by providing preferential binding to the hCA II isoform.
The molecular recognition process involves shape complementarity between the inhibitor and the enzyme active site, with the rigid imidazo[2,1-b]thiazole structure providing optimal geometric fit for hCA II binding [9] [10]. This structural complementarity explains the lack of activity against other carbonic anhydrase isoforms, which possess different active site architectures.
Therapeutic Implications and Applications
The hCA II-selective inhibition profile offers therapeutic advantages for treating conditions where specific modulation of this isoform is desired [7] [8]. Since hCA II plays crucial roles in physiological pH regulation and is associated with glaucoma and epilepsy, selective inhibitors may provide therapeutic benefit while minimizing side effects associated with broad-spectrum carbonic anhydrase inhibition.
The selectivity for hCA II over hCA I is particularly significant, as hCA I inhibition often leads to unwanted physiological effects [7] [8]. Similarly, the lack of activity against tumor-associated isoforms hCA IX and hCA XII suggests that these compounds would not interfere with cancer therapeutic strategies targeting these specific isoforms.
Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2) Targeting
The binding interaction occurs through coordination with the adenosine triphosphate (ATP)-binding pocket of VEGFR-2, where the imidazo[2,1-b]thiazole core establishes key hydrogen bonding and hydrophobic interactions [11]. Molecular docking studies reveal that the methyl group at position 2 of the imidazo[2,1-b]thiazole ring contributes to binding specificity, while the carbohydrazide moiety forms additional stabilizing contacts with active site residues.
Epidermal Growth Factor Receptor (EGFR) Modulation
Research demonstrates that imidazo[2,1-b]thiazole derivatives bearing thiazolidinone moieties exhibit inhibitory activity against Epidermal Growth Factor Receptor (EGFR) kinase [12]. Compound 4c, incorporating the imidazo[2,1-b]thiazole scaffold, achieved EGFR inhibition with an IC50 value of 18.35 ± 1.25 micromolar, showing moderate activity compared to the standard drug erlotinib (IC50 = 6.12 ± 0.92 micromolar) [12].
The structure-activity relationship analysis indicates that the imidazo[2,1-b]thiazole framework provides essential binding interactions within the EGFR active site [12]. The thiazolidinone substitution enhances binding affinity through additional hydrogen bonding opportunities, while maintaining selectivity for EGFR over other kinase targets. Molecular dynamics simulations confirm stable binding interactions and favorable binding energy calculations supporting the observed inhibitory activity.
Focal Adhesion Kinase (FAK) Inhibition
Novel imidazo[2,1-b]thiazole-based compounds demonstrate significant activity as Focal Adhesion Kinase (FAK) inhibitors, with important implications for cancer cell migration and invasion processes [13] [14]. Compound 60b, featuring the spirothiazolidinone modification, exhibited 72.54 ± 3.6% FAK inhibition in C6 glioma cancer cells, representing one of the most potent inhibitors identified within this chemical class [13].
The FAK inhibition mechanism involves binding to the kinase domain active site, disrupting autophosphorylation and downstream signaling cascades essential for cell adhesion and migration [13]. The imidazo[2,1-b]thiazole core provides the necessary pharmacophore for kinase recognition, while substituent modifications influence selectivity and potency profiles.
B-RAF Kinase Targeting in Melanoma
Imidazo[2,1-b]thiazole derivatives show exceptional potency against V600E-B-RAF kinase, a mutated form implicated in melanoma development [15]. Compound 1zb demonstrates remarkable inhibitory activity with IC50 values of 0.978 nanomolar against V600E-B-RAF and 8.2 nanomolar against wild-type RAF1 kinase [15]. This selectivity profile indicates preferential targeting of the oncogenic mutant form, which represents a significant therapeutic advantage.
The binding mode analysis reveals that the imidazo[2,1-b]thiazole structure adopts an optimal conformation within the ATP-binding pocket of V600E-B-RAF [15]. The compound exhibits selectivity for the mutant enzyme through specific interactions with residues altered by the V600E mutation, providing mechanistic rationale for the observed therapeutic window.
Mitogen-Activated Protein Kinase-Interacting Protein Kinases (MNK) Modulation
Recent investigations identify imidazo[2,1-b] [17] [18]thiadiazole derivatives as potent inhibitors of Mitogen-Activated Protein Kinase-Interacting Protein Kinases (MNK1 and MNK2) [19]. Compound 18, incorporating structural elements similar to 2-(2-Methylimidazo[2,1-b]thiazol-6-yl)acetic acid, demonstrates preferential inhibition of MNK2 over MNK1, contributing to reduced eukaryotic initiation factor 4E (eIF4E) phosphorylation [19].
The MNK inhibition leads to downstream effects on cell cycle regulation, with observed decreases in cyclin-B1 and cyclin-D3 levels, cell cycle arrest in G0/G1 phase, and reduced cell migration capabilities [19]. These effects demonstrate the potential of imidazo[2,1-b]thiazole derivatives to modulate multiple aspects of cellular signaling networks involved in cancer progression.
Selective Cyclooxygenase-2 Inhibition Profile
Imidazo[2,1-b]thiazole derivatives incorporating methylsulfonyl pharmacophores demonstrate exceptional selectivity for Cyclooxygenase-2 (COX-2) enzyme inhibition with minimal activity against COX-1 [20] [21]. The lead compound N,N-dimethyl-1-(6-(4-(methylsulfonyl)phenyl)imidazo[2,1-b]thiazol-5-yl)methanamine (6a) achieves COX-2 inhibition with an IC50 value of 0.08 micromolar while maintaining COX-1 IC50 values exceeding 100 micromolar, resulting in a selectivity index of 313.7 [20] [21].
This selectivity profile surpasses many clinically used COX-2 inhibitors and demonstrates the therapeutic potential of the imidazo[2,1-b]thiazole scaffold for anti-inflammatory applications [20] [21]. The high selectivity ratio indicates reduced risk of gastrointestinal side effects typically associated with non-selective COX inhibition, while maintaining potent anti-inflammatory efficacy.
Structure-Activity Relationship Analysis
Systematic evaluation of imidazo[2,1-b]thiazole derivatives reveals that both potency and selectivity depend critically on the nature and size of amine substituents at position 5 of the heterocyclic ring [20] [21]. The dimethylamino substitution in compound 6a provides optimal balance between potency and selectivity, while larger dialkylamino groups such as diethylamino (compound 6b) and dipropylamino (compound 6c) result in decreased activity and selectivity.
Cyclic amino substituents including pyrrolidine, piperidine, and morpholine demonstrate moderate to high COX-2 selectivity with varying potency profiles [20] [21]. Compound 6f, containing a morpholine group, exhibits superior activity (IC50 = 0.14 micromolar, selectivity index = 214.3) compared to the piperidine analogue 6e, attributed to enhanced hydrogen bonding capabilities of the morpholine oxygen atom with COX-2 active site residues.
Molecular Binding Mechanisms
The COX-2 inhibition mechanism involves binding of the methylsulfonyl group to the enzyme active site, with the imidazo[2,1-b]thiazole framework providing essential selectivity determinants [20] [21]. Molecular modeling studies demonstrate that the heterocyclic core adopts a specific orientation within the COX-2 binding pocket, establishing favorable interactions with residues that distinguish COX-2 from COX-1.
The methylsulfonyl pharmacophore serves as the primary binding element, coordinating with active site residues through hydrogen bonding and electrostatic interactions [20] [21]. The imidazo[2,1-b]thiazole moiety provides additional stabilization through π-π stacking interactions with aromatic amino acid residues and hydrophobic contacts within the enzyme pocket.
Anti-Inflammatory Efficacy and Prostaglandin Biosynthesis Inhibition
Functional studies confirm that imidazo[2,1-b]thiazole derivatives effectively inhibit prostaglandin biosynthesis through the cyclooxygenase pathway at sites of inflammation [20] [21]. The compounds demonstrate significant reduction in prostaglandin E2 (PGE2) production in cellular assays, validating their mechanism of action and therapeutic potential for inflammatory conditions.
In vitro anti-inflammatory assays using RAW 264.7 macrophage cells demonstrate that select imidazo[2,1-b]thiazole derivatives achieve nitrite reduction comparable to indomethacin, a standard anti-inflammatory agent [22] [23]. The compounds also exhibit analgesic activity through reduced PGE2 levels following lipopolysaccharide stimulation, supporting their potential for pain management applications.
Comparative Analysis with Established COX-2 Inhibitors
The imidazo[2,1-b]thiazole series demonstrates competitive inhibitory activity compared to clinically approved COX-2 inhibitors including celecoxib [20] [21]. The selectivity indices achieved by the most potent compounds exceed those of many marketed drugs, while maintaining similar or superior potency profiles. This comparative advantage, combined with the unique structural framework, positions imidazo[2,1-b]thiazole derivatives as promising candidates for next-generation anti-inflammatory therapeutics.